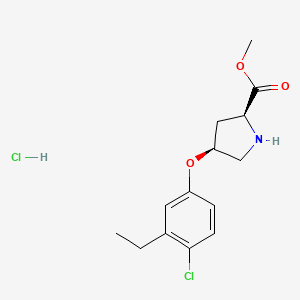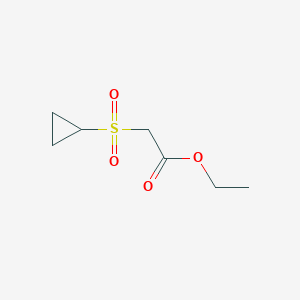
2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one
Overview
Description
“2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.3 g/mol . It is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
The only physical property I found is its molecular weight, which is 211.3 g/mol .Scientific Research Applications
Synthesis and Biological Evaluation of Novel Compounds
- A study on the Design, Synthesis, and Biological Evaluation of Novel Heterocyclic Compounds involved the synthesis of novel compounds with potential herbicidal activities. The research focused on the creation of new chemical entities by synthesizing and evaluating their structures and potential biological activities. Although this study did not directly mention "2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one," it provides an example of how related compounds can be synthesized and tested for their biological applications, such as herbicidal activity (Wang et al., 2006).
Phosphine-Catalyzed Reactions for Synthesis
- Research on Phosphine-Catalyzed α-Umpolung-Aldol Reaction highlights a novel methodology for constructing benzo[b]azepin-3-ones, which shares a structural motif with azetidines and azepanes. This process involves a unique reaction pathway that enables the synthesis of complex structures, potentially opening new avenues for creating compounds with specific functions, including those related to "this compound" (Zhang et al., 2019).
Enantiospecific Synthesis of Nucleoside Analogs
- Another study focused on the Enantiospecific Synthesis of Nucleoside Analogs . It involved synthesizing nucleoside analogs with an azetidine ring, aiming to explore their potential as antiviral agents. This research is relevant for understanding the broader scope of applications for azetidine-containing compounds in medicinal chemistry (Hosono et al., 1994).
Microwave-Assisted Synthesis of Heterocyclic Compounds
- The Microwave Assisted Rapid and Efficient Synthesis of Nitrogen and Sulfur Containing Heterocyclic Compounds study demonstrates the use of microwave-assisted synthesis techniques to rapidly and efficiently create a series of nitrogen and sulfur-containing heterocyclic compounds. This approach can be relevant for synthesizing structurally complex and diverse compounds, including those similar to "this compound," showcasing the potential for innovative methods in compound synthesis (Mistry & Desai, 2006).
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(azepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-10-7-13(8-10)9-11(15)14-5-3-1-2-4-6-14/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFBRHNKHKYDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)

![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)
![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)

![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)



![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)
